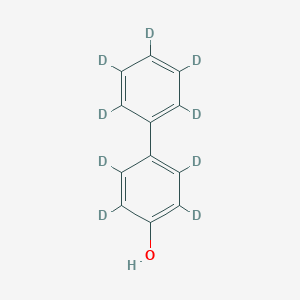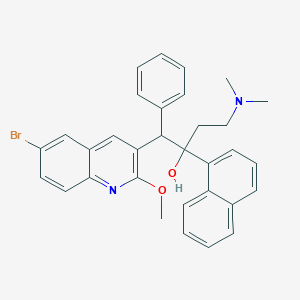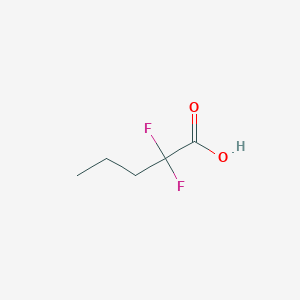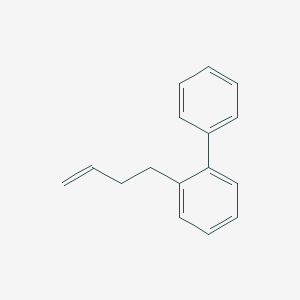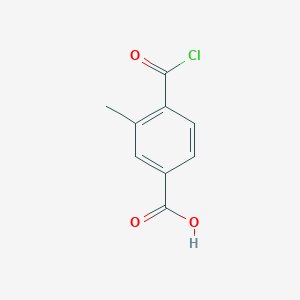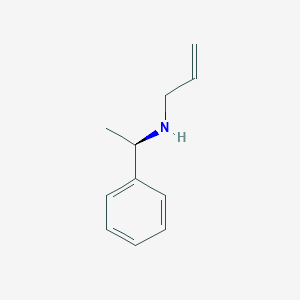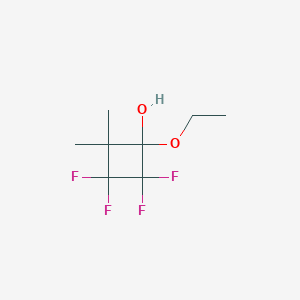
1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol, also known as EDDC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EDDC is a cyclobutane derivative that has four fluorine atoms and one ethoxy group attached to its structure. This compound is known for its unique properties, which make it a valuable tool in several research fields.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol is not well understood. However, it is believed that 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol acts as a Lewis acid, which can facilitate several organic reactions. Additionally, 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can form complexes with transition metals, which can enhance the reactivity of these metals in catalytic reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol. However, some studies suggest that 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to contribute to the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol in scientific research is its high yield and purity. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can be synthesized in large quantities with high purity, which makes it a valuable tool in several research fields. Additionally, 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol is stable under a wide range of conditions, which makes it suitable for several lab experiments.
One of the limitations of using 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol is its high cost. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol is a synthetic compound that requires specific reagents and conditions for its synthesis, which can make it expensive. Additionally, there is limited research on the toxicity of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for the use of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol in scientific research. One potential application is in the development of new catalysts for organic reactions. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can be used as a ligand in transition metal-catalyzed reactions, which can lead to the formation of new compounds with unique properties.
Another potential application is in the development of new drugs for the treatment of neurodegenerative diseases. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to contribute to the development of Alzheimer's disease. Further research is needed to determine the potential of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol as a drug candidate for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol, or 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol, is a synthetic compound that has several potential applications in scientific research. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can be synthesized in large quantities with high purity, which makes it a valuable tool in several research fields. Additionally, 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol has unique properties that make it a potential candidate for the development of new catalysts and drugs. Further research is needed to determine the full potential of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol in scientific research.
Méthodes De Synthèse
The synthesis of 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol involves a multi-step process that requires specific reagents and conditions. The most common method for synthesizing 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol involves the reaction of 2,2,3,3-tetrafluorocyclobutanone with ethyl magnesium bromide, followed by the addition of methanol and acidic workup. This process yields 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol has several potential applications in scientific research. One of the most significant applications is in the field of organic synthesis. 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can be used as a reagent in several organic reactions, including the synthesis of chiral compounds. Additionally, 1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol can be used as a ligand in transition metal-catalyzed reactions, which can lead to the formation of new compounds with unique properties.
Propriétés
Numéro CAS |
144193-99-7 |
|---|---|
Nom du produit |
1-Ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol |
Formule moléculaire |
C8H12F4O2 |
Poids moléculaire |
216.17 g/mol |
Nom IUPAC |
1-ethoxy-2,2,3,3-tetrafluoro-4,4-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C8H12F4O2/c1-4-14-8(13)5(2,3)6(9,10)7(8,11)12/h13H,4H2,1-3H3 |
Clé InChI |
UUFSEJFQNIOPDR-UHFFFAOYSA-N |
SMILES |
CCOC1(C(C(C1(F)F)(F)F)(C)C)O |
SMILES canonique |
CCOC1(C(C(C1(F)F)(F)F)(C)C)O |
Synonymes |
Cyclobutanol, 1-ethoxy-2,2,3,3-tetrafluoro-4,4-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



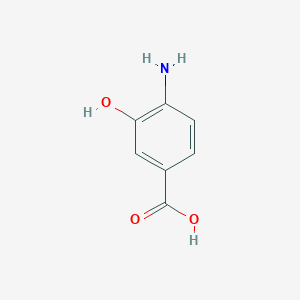
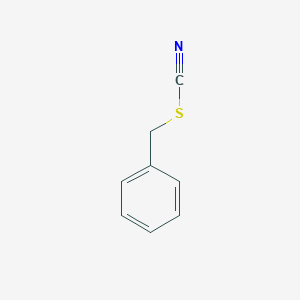
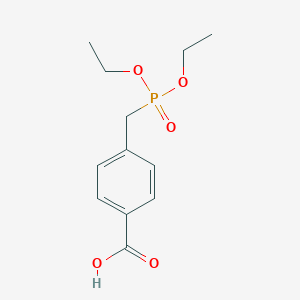
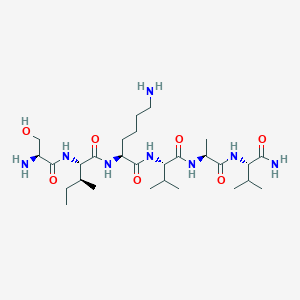
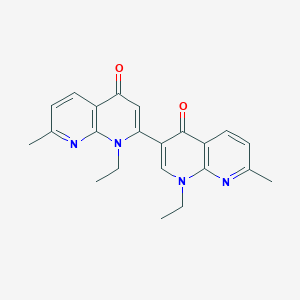
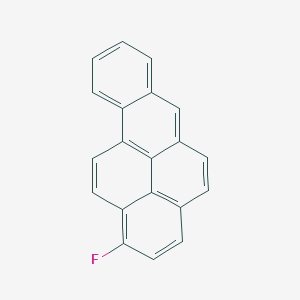
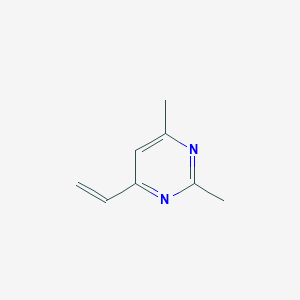
![1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B142393.png)
